molecular formula C22H15F3N2O3S B2431518 (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile CAS No. 1024738-75-7

(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile

Cat. No.: B2431518
CAS No.: 1024738-75-7
M. Wt: 444.43
InChI Key: KGUQORXQLGSTTG-RCCKNPSSSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a trifluoromethyl group, and a phenoxyphenylamino group. These functional groups contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3S/c23-22(24,25)16-5-4-6-19(13-16)30-18-11-9-17(10-12-18)27-15-21(14-26)31(28,29)20-7-2-1-3-8-20/h1-13,15,27H/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUQORXQLGSTTG-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile typically involves multi-step organic reactionsThe final step involves the formation of the enenitrile moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification processes such as recrystallization and chromatography are employed to obtain the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The phenoxyphenylamino group may interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its trifluoromethyl group, in particular, is less common and contributes to its distinct properties compared to other similar compounds.

Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile is a synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzenesulfonyl group and a trifluoromethyl phenoxy moiety. Its molecular formula is C26H25ClF3N5O3C_{26}H_{25}ClF_3N_5O_3, indicating a significant degree of substitution that may influence its biological interactions.

Research indicates that this compound acts primarily as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are critical in various cancers, including breast and lung cancer. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of EGFR and HER2, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting a potential for therapeutic application in oncology.

In Vitro Studies

Recent studies have evaluated the potency of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (nM) Effect
PC3 (Prostate Cancer)1.0Significant growth inhibition
22RV12.8Induction of apoptosis
MCF-7 (Breast Cancer)5.0Cell cycle arrest

These values indicate that the compound exhibits potent inhibitory effects on cell proliferation across different cancer types.

Clinical Relevance

A notable study involving derivatives of this compound demonstrated its effectiveness as a dual EGFR/HER2 inhibitor. Compound 9f , a derivative, exhibited an IC50 value of 2.3 nM for EGFR and 234 nM for HER2, showcasing its selectivity and potency compared to other known inhibitors like staurosporine .

Animal Models

In vivo studies using xenograft models have shown that administration of this compound leads to significant tumor reduction in HER2-overexpressing tumors, further supporting its potential as an effective therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile?

Answer: The synthesis typically involves a multi-step approach:

Core Structure Assembly : A base-catalyzed aldol condensation reaction between benzenesulfonylacetonitrile and substituted benzaldehyde derivatives forms the α,β-unsaturated nitrile scaffold .

Functionalization : The trifluoromethylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluoro-3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) .

Amination : A Buchwald–Hartwig coupling or Ullmann-type reaction links the amino group at the para position of the phenoxy-substituted phenyl ring .

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the nitrile group.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
Step Reagents/Conditions Yield Reference
Aldol CondensationNaOH (10%), EtOH, 60°C~65%
SNAr FunctionalizationK₂CO₃, DMF, 80°C~50%
AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene~40%

Q. How can the stereochemical configuration (E/Z) of the α,β-unsaturated nitrile be confirmed?

Answer: The E-configuration is confirmed through:

  • ¹H NMR : Coupling constants (J ≈ 12–16 Hz) between the vinylic protons .
  • X-ray Crystallography : Definitive proof via single-crystal diffraction (e.g., C=C bond length ~1.34 Å and dihedral angles >170°) .
  • IR Spectroscopy : Absence of N–H stretching (if fully substituted) and presence of sulfonyl S=O peaks (~1350 cm⁻¹) .

Q. What solvent systems are optimal for solubility and purification of this compound?

Answer:

  • Solubility : Moderately soluble in DCM, DMF, and THF; sparingly soluble in water (<0.1 mg/mL) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOH/water mixtures .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylphenoxy group influence reactivity in cross-coupling reactions?

Answer: The trifluoromethyl group acts as a strong electron-withdrawing substituent:

  • SNAr Reactivity : Activates the aryl ring toward nucleophilic substitution by lowering the LUMO energy .
  • Steric Effects : The bulky CF₃ group may hinder regioselectivity in Pd-catalyzed reactions, requiring ligands like Xantphos to improve efficiency .

Contradiction Note : While CF₃ enhances electrophilicity, overfunctionalization can lead to side reactions (e.g., dehalogenation) under harsh conditions .

Q. How can contradictory crystallographic data on analogous enenitriles be resolved?

Answer: Discrepancies in bond angles or packing motifs (e.g., in vs. 13) arise from:

  • Crystallization Solvents : Polar solvents (e.g., DMSO) induce different H-bonding networks .
  • Temperature Effects : Low-temperature crystallography (100 K) reduces thermal motion artifacts .

Q. Resolution Strategy :

Compare multiple datasets from independent syntheses.

Use DFT calculations (e.g., B3LYP/6-31G*) to model ideal geometries .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?

Answer:

  • Kinase Profiling : Screen against TrkA/B/C or FGFR kinases due to structural similarity to known inhibitors (e.g., ’s anti-cancer analogs) .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugates) to track localization in HeLa or MCF-7 cells .

Q. Methodological Pitfalls :

  • False positives due to aggregation: Include detergent controls (e.g., 0.01% Tween-20) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4XSG for TrkA) .
  • MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.